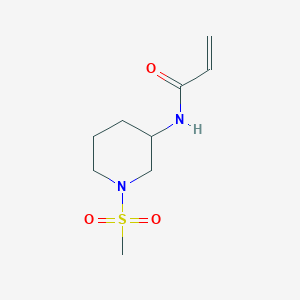
N-(1-Methylsulfonylpiperidin-3-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Methylsulfonylpiperidin-3-yl)prop-2-enamide is a chemical compound that has been used in scientific research for various purposes. It is a member of the piperidine family and is commonly known as MSV-3. This compound has been synthesized using different methods and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(1-Methylsulfonylpiperidin-3-yl)prop-2-enamide is not fully understood. However, it has been suggested that it may act by modulating ion channels and receptors. It has been found to have an effect on the GABA-A receptor, which is involved in the regulation of inhibitory neurotransmission. It has also been found to have an effect on the TRPV1 receptor, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to have analgesic, anti-inflammatory, and anticonvulsant effects. It has also been found to have an effect on the regulation of ion channels and receptors. In addition, it has been found to have an effect on the regulation of neurotransmitters such as GABA.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(1-Methylsulfonylpiperidin-3-yl)prop-2-enamide in lab experiments is that it has been found to have potential as an analgesic, anti-inflammatory, and anticonvulsant agent. It has also been found to have an effect on the regulation of ion channels and receptors. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood.
Orientations Futures
There are many future directions for the study of N-(1-Methylsulfonylpiperidin-3-yl)prop-2-enamide. One direction is to study its effects on different biological systems. Another direction is to study its mechanism of action in more detail. Additionally, it may be useful to study the potential of this compound as a therapeutic agent for various diseases and conditions.
Conclusion:
This compound is a chemical compound that has been used in scientific research for various purposes. It has been synthesized using different methods and has been found to have potential as an analgesic, anti-inflammatory, and anticonvulsant agent. It has also been found to have an effect on the regulation of ion channels and receptors. However, its mechanism of action is not fully understood. There are many future directions for the study of this compound, including studying its effects on different biological systems and studying its potential as a therapeutic agent for various diseases and conditions.
Méthodes De Synthèse
N-(1-Methylsulfonylpiperidin-3-yl)prop-2-enamide can be synthesized using different methods. One of the commonly used methods involves the reaction of 3-piperidinol with methylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with prop-2-enoyl chloride to obtain this compound.
Applications De Recherche Scientifique
N-(1-Methylsulfonylpiperidin-3-yl)prop-2-enamide has been used in scientific research for various purposes. It has been found to have potential as an analgesic, anti-inflammatory, and anticonvulsant agent. It has also been used in the study of ion channels and receptors. This compound has been used in various in vitro and in vivo experiments to study its effects on different biological systems.
Propriétés
IUPAC Name |
N-(1-methylsulfonylpiperidin-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3S/c1-3-9(12)10-8-5-4-6-11(7-8)15(2,13)14/h3,8H,1,4-7H2,2H3,(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUPFGQVLJUFLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)NC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-[(E)-2-furylmethylidene]amine](/img/structure/B2414061.png)
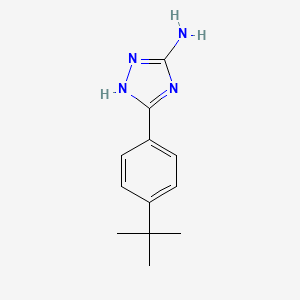

![2,6-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2414066.png)

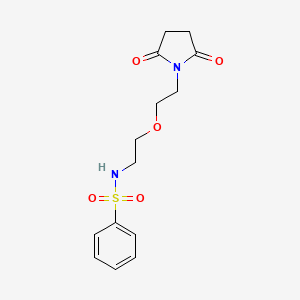
![1-(2-(5-Chloro-2-hydroxyphenyl)-7-ethoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2414075.png)
![2,6-bis[(1E)-(hydroxyimino)methyl]-4-methylphenol](/img/structure/B2414077.png)

![Tert-butyl 6-[[(2-chloroacetyl)amino]methyl]-6-phenyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B2414080.png)
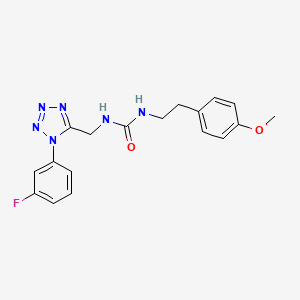
![N-(3,5-dimethylphenyl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2414082.png)
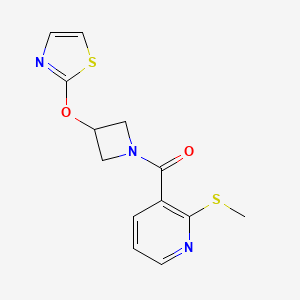
![4-{4-[(4-Methylpiperidin-1-yl)carbonyl]-1,3-thiazol-2-yl}-2-pyrrolidin-1-ylpyridine](/img/structure/B2414084.png)